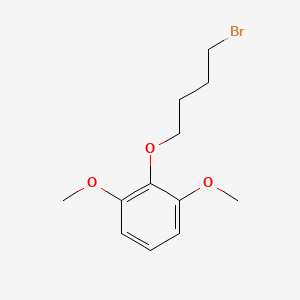

2-(4-Bromobutoxy)-1,3-dimethoxybenzene

Overview

Description

“2-(4-Bromobutoxy)-1,3-dimethoxybenzene” is a chemical compound that contains a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds. The benzene ring in this compound is substituted with two methoxy groups (-OCH3) at the 1 and 3 positions, and a 4-bromobutoxy group (-O(CH2)4Br) at the 2 position .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 1,3-dimethoxybenzene with 4-bromobutyl bromide in the presence of a base. This would result in the substitution of a hydrogen atom on the benzene ring with the 4-bromobutoxy group .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with two methoxy groups and one 4-bromobutoxy group attached. The bromine atom on the 4-bromobutoxy group is a good leaving group, making this compound potentially reactive .Chemical Reactions Analysis

As a brominated compound, “this compound” could undergo various reactions such as nucleophilic substitution or elimination. The bromine atom could be replaced by other groups in a substitution reaction, or it could be removed along with a hydrogen atom in an elimination reaction to form a double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a brominated compound, it would likely be relatively heavy and could have a higher boiling point than similar compounds without bromine .Scientific Research Applications

Molecular Interactions and Thermochemical Studies

Studies on dimethoxybenzenes, including compounds similar to "2-(4-Bromobutoxy)-1,3-dimethoxybenzene," have focused on understanding their molecular interactions, such as hydrogen bonding, and thermochemical properties. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols and dimethoxybenzenes to understand their inter- and intramolecular hydrogen bonding and their effects on molecular stability and reactions. These insights are crucial for designing molecules with desired stability and reactivity for various scientific and industrial applications (Varfolomeev, D. I. Abaidullina, B. Solomonov, S. Verevkin, & V. N. Emel’yanenko, 2010).

Organic Synthesis and Functional Materials

The regioselective bromination of dimethoxybenzene derivatives and their conversion into functional materials highlight the synthetic utility of these compounds. Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions, leading to bromination products with potential applications in synthesizing new materials, including sulfur-functionalized benzoquinones. Such research underscores the role of dimethoxybenzene derivatives in synthesizing novel materials with potential applications in electronics, photonics, and as intermediates in organic synthesis (Aitken, Siddharth J. Jethwa, N. Richardson, & A. Slawin, 2016).

Energy Storage and Conversion

Dimethoxybenzene derivatives have also been investigated for their potential applications in energy storage and conversion technologies. Feng et al. (2007) studied a dimethoxybenzene derivative as a redox shuttle for overcharge protection in lithium-ion batteries, showcasing the compound's effectiveness in enhancing battery safety without compromising performance. This research indicates the potential of dimethoxybenzene derivatives in developing safer and more efficient energy storage systems (Feng, X. Ai, Y. L. Cao, & H. Yang, 2007).

Environmental and Biological Applications

The oxidative degradation of lignin models, including dimethoxybenzenes, by Mvula et al. (2009), provides insights into the environmental behavior and biodegradability of these compounds. Understanding the degradation pathways of such molecules is essential for assessing their environmental impact and for developing biodegradable materials with reduced ecological footprints. This research contributes to the broader efforts in green chemistry and environmental sustainability (Mvula, S. Naumov, & C. von Sonntag, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromobutoxy)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO3/c1-14-10-6-5-7-11(15-2)12(10)16-9-4-3-8-13/h5-7H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCKSTAKHWMOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

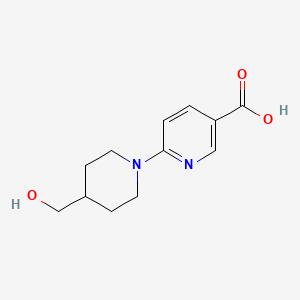

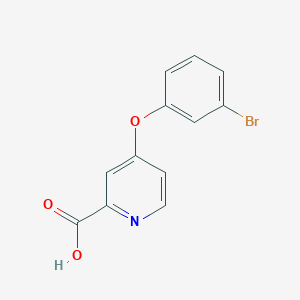

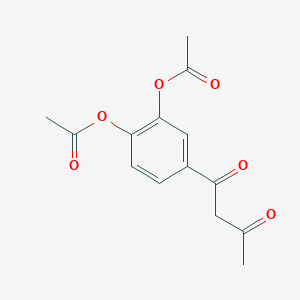

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)

![1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1461395.png)

![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)

amine](/img/structure/B1461402.png)

![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)

![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)